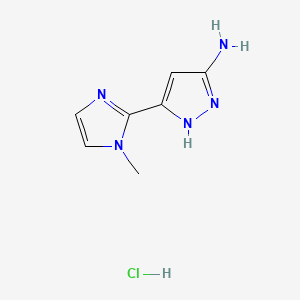
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a boronate ester, and a trifluoromethoxy-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromo-5-(trifluoromethoxy)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyrrolidine: The boronate ester is then coupled with pyrrolidine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It can be used as a probe to study biological processes involving boron-containing compounds.
Catalysis: The boronate ester group can be utilized in catalytic processes, including Suzuki-Miyaura cross-coupling reactions.
作用机制
The mechanism of action of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
In Catalysis: The boronate ester group can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the pyrrolidine and trifluoromethoxy groups.
Trifluoromethoxybenzene: Similar in having a trifluoromethoxy group but lacks the boronate ester and pyrrolidine groups.
Pyrrolidine: Similar in having a pyrrolidine ring but lacks the boronate ester and trifluoromethoxy groups.
Uniqueness
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is unique due to the combination of its boronate ester, trifluoromethoxy-substituted phenyl group, and pyrrolidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
属性
分子式 |
C18H23BF3NO4 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC 名称 |
pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)13-9-12(15(24)23-7-5-6-8-23)10-14(11-13)25-18(20,21)22/h9-11H,5-8H2,1-4H3 |
InChI 键 |
UCGAOEBULLSBRH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


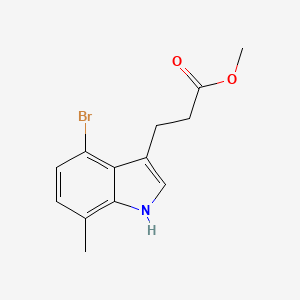
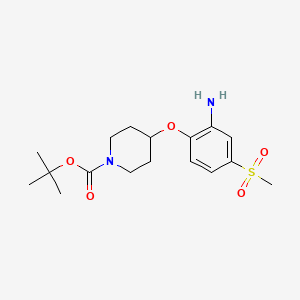
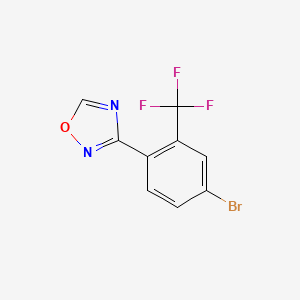
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
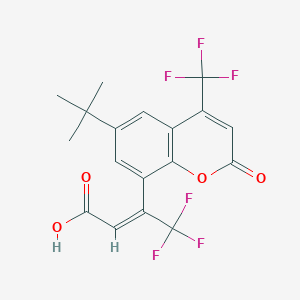
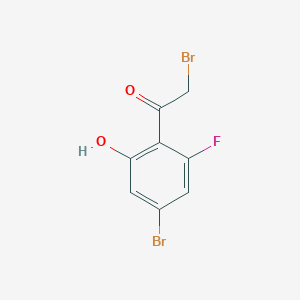

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)


